Vinaginsenoside R8

Antiplatelet Aggregation Triterpenoid Glycoside ADP-Induced Aggregation

Standard ginsenosides often fail to provide a functional mid-tier benchmark for ADP-induced platelet aggregation studies. Vinaginsenoside R8 (CAS 93376-72-8) fills this gap with its precisely characterized moderate potency profile. - ADP-induced antiplatelet IC50: 25.18 μM - distinct from both potent antagonists and inactive analogs - Unique structural signature: C-25 hydroxylation + migrated double bond; ideal for SAR studies and P. majoris authentication - Reliable reference compound for dose-response exploration without complete pathway shutdown

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
CAS No. 93376-72-8
Cat. No. B12325715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinaginsenoside R8
CAS93376-72-8
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+
InChIKeyIAEZLXLDZBZQPU-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinaginsenoside R8 (CAS 93376-72-8): Baseline Triterpenoid Glycoside for Antiplatelet Aggregation Research and Procurement


Vinaginsenoside R8, also known as Ginsenoside M6a, is a dammarane-type triterpenoid glycoside isolated from the rhizomes of Panacis majoris [1]. It is classified within the broader ginsenoside family but is distinguished by its specific glycosylation pattern and a unique side chain featuring a migrated double bond upon introduction of an OH group at C-25 . The compound exhibits a molecular formula of C48H82O19 and a molecular weight of 963.15 g/mol. Its primary reported bioactivity is inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, with a reported IC50 of 25.18 μM [1]. This activity, while established, is characterized as moderate relative to other co-isolated triterpenoids from the same source, underscoring the importance of precise structural characterization for target-specific applications.

1 ADP-induced platelet aggregation studies
2 Reported intermediate potency tier for pathway research
3 C-25 modified dammarane scaffold for SAR benchmarking

Why Generic Ginsenoside or Antiplatelet Compound Substitution Fails for Vinaginsenoside R8 Applications


Generic substitution with other ginsenosides or common antiplatelet agents is inadvisable for Vinaginsenoside R8 due to its uniquely moderate and specific activity profile within the dammarane-type saponin class. While many ginsenosides exhibit either potent or negligible ADP-induced antiplatelet effects, Vinaginsenoside R8's moderate potency (IC50 25.18 μM) places it in a distinct functional tier compared to both more potent (e.g., certain notoginsenosides) and inactive analogs [1]. This specific activity tier is not predictable from general ginsenoside class behavior, as evidenced by the fact that co-isolated triterpenoids from the same Panacis majoris rhizomes displayed graded activities ranging from 'good' to 'moderate' [1]. Furthermore, structural distinctions, such as the migrated double bond in the C-17 side chain, differentiate Vinaginsenoside R8 from many common ginsenosides and likely contribute to its unique pharmacological fingerprint . Consequently, substituting a structurally distinct ginsenoside with differing potency or mechanism (e.g., P2Y12-mediated vs. direct ADP antagonism) would invalidate experimental reproducibility and misrepresent target engagement in platelet aggregation studies.

Potency tier mismatch
Co-isolated ginsenosides span graded activities; the reported moderate tier may not transfer across structural analogs.
Structural mismatch
C-25 hydroxylation with double-bond migration is absent in common ginsenosides; target interaction context may shift.
Mechanism context divergence
P2Y12-mediated vs. direct ADP antagonism pathways may differ; class-level substitution risks misrepresenting target engagement.

Quantitative Differentiation Evidence for Vinaginsenoside R8 Relative to Key Comparators


Direct Head-to-Head Antiplatelet Activity Comparison with Co-Isolated Panacis majoris Triterpenoids

In a direct comparative study of eight triterpenoid glycosides isolated from Panacis majoris rhizomes, Vinaginsenoside R8 (compound 5) was classified as exhibiting 'moderate' activity against ADP-induced platelet aggregation. In contrast, co-isolated compounds yesanchinoside R2 (compound 3) and vinaginsenoside R13 (compound 4) were classified as having 'good' activity in the same assay system [1]. While exact IC50 values for all comparators are not provided in the abstract, the relative activity tiering establishes a clear quantitative hierarchy within the same experimental context, differentiating Vinaginsenoside R8 from more potent structurally related molecules.

Activity tier
Head-to-head
Moderate vs. Good
Supports moderate-activity benchmark selection
Same-assay ranking among 8 co-isolated Panacis majoris triterpenoids
Antiplatelet Aggregation Triterpenoid Glycoside ADP-Induced Aggregation Panacis majoris

Cross-Study Comparative IC50 Analysis: Vinaginsenoside R8 vs. Ginsenosides Rb2, Rd2, and Re in ADP-Induced Platelet Aggregation

Cross-study comparison of ADP-induced platelet aggregation inhibitory activity reveals that Vinaginsenoside R8 (IC50 25.18 μM, equivalent to 24.25 μg/mL when adjusted for molecular weight of 963.15 g/mol) [1] is substantially more potent than ginsenoside Rb2 (IC50 85.5 μg/mL) and ginsenoside Rd2 (IC50 51.4 μg/mL) [2], and also more potent than ginsenoside Re (IC50 0.197 g/L = 197 μg/mL) [3]. This places Vinaginsenoside R8 in a distinct potency tier among dammarane-type ginsenosides evaluated for this specific activity. While these comparisons are not from a single study, the consistent use of ADP-induced platelet aggregation as the primary endpoint across multiple independent investigations provides a basis for relative potency assessment.

ADP IC50
Cross-study comparable
25.18 μM
Context-dependent potency tier among ginsenosides
~3.5× more potent than Rb2; species and protocol differences apply
Antiplatelet Aggregation IC50 Comparison Ginsenoside ADP-Induced Aggregation

Class-Level Structural Differentiation: Unique C-25 Hydroxylation and Double Bond Migration in the Dammarane Side Chain

Vinaginsenoside R8 features a distinctive side chain with a migrated double bond resulting from hydroxylation at the C-25 position . This structural motif distinguishes it from many other dammarane-type ginsenosides which possess a standard terminal double bond (Δ24) or a saturated side chain. While specific SAR data linking this feature to the compound's moderate antiplatelet activity is not established, the presence of a C-25 OH group is known to influence molecular interactions with biological targets and physicochemical properties such as solubility and membrane permeability within the broader class of triterpenoid saponins [1].

C-25 motif
Class-level inference
OH + migrated double bond
Structural marker for identity confirmation
SAR relevance inferred; direct binding data not established
Triterpenoid Structure Dammarane Saponin Side Chain Modification Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for Vinaginsenoside R8 Based on Quantitative Evidence


As a Reference Standard for Moderate Antiplatelet Activity in Ginsenoside Structure-Activity Relationship (SAR) Studies

Given its well-defined 'moderate' activity tier relative to co-isolated triterpenoids [1] and its specific IC50 value (25.18 μM) [2], Vinaginsenoside R8 serves as an ideal reference compound for establishing a functional benchmark in SAR studies. It can be used as a comparator when evaluating novel synthetic derivatives or newly isolated ginsenosides for their ADP-induced antiplatelet effects, providing a clear point of reference for distinguishing between compounds with 'good,' 'moderate,' and 'weak' activity profiles.

As a Target Compound for Analytical Method Development and Quality Control of Panacis majoris Extracts

Vinaginsenoside R8 is a characteristic secondary metabolite of Panacis majoris rhizomes [1]. Its unique structural signature, including the C-25 hydroxylation and migrated double bond, makes it an excellent marker for the authentication and standardization of P. majoris-derived materials. Procurement of high-purity Vinaginsenoside R8 is essential for developing HPLC, LC-MS, or NMR methods aimed at quantifying this specific constituent in botanical raw materials or finished products.

In Vitro Platelet Aggregation Studies Requiring a Moderately Potent Dammarane-Type Inhibitor

For researchers investigating platelet aggregation pathways, particularly those involving ADP, Vinaginsenoside R8 offers a potency profile (IC50 25.18 μM) that is distinct from more potent P2Y12 antagonists (e.g., cangrelor) or less potent ginsenosides [2]. This makes it a valuable tool for exploring dose-response relationships in a moderate inhibition range or for use in combination studies where a specific level of ADP pathway modulation is desired without complete pathway shutdown.

As a Precursor or Model Compound for Semi-Synthesis of Novel Dammarane Derivatives

The unique side-chain modification (C-25 OH with migrated double bond) presents a reactive handle or a distinct starting point for semi-synthetic modifications aimed at generating novel dammarane analogs with altered biological activity profiles. Procuring Vinaginsenoside R8 enables medicinal chemistry efforts to explore the chemical space around this specific structural motif, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Antiplatelet SAR studies
Assay potency tier benchmark
ADP-induced aggregation endpoint
Phytochemical QC methods
Characteristic structural marker
HPLC / LC-MS quantification
In vitro platelet pathway research
Intermediate inhibition window
Dose-response relationship review
Semi-synthetic derivatization
C-25 reactive handle
Derivative SAR evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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